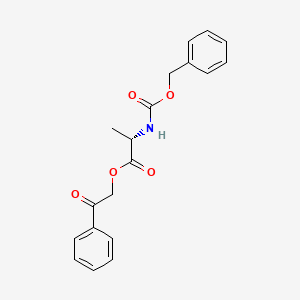

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

phenacyl (2S)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-14(20-19(23)25-12-15-8-4-2-5-9-15)18(22)24-13-17(21)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,23)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNLGCDPQMBTPW-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate

This guide provides a comprehensive overview of the synthesis of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate, a key derivative of the amino acid L-alanine. This compound holds significance for researchers and professionals in drug development and peptide chemistry as a versatile building block. The strategic introduction of the phenacyl ester to the C-terminus of N-protected alanine offers a stable yet readily cleavable protecting group, facilitating complex peptide assembly.

This document delves into the chemical principles, a detailed experimental protocol, and the analytical validation of the synthesis. The information presented herein is curated to provide both a theoretical understanding and a practical, actionable methodology for laboratory application.

Table of Contents

-

Introduction and Significance

-

Synthetic Strategy and Mechanistic Overview

-

Detailed Experimental Protocol

-

Part A: Synthesis of N-((benzyloxy)carbonyl)-L-alanine (Cbz-L-alanine)

-

Part B: Synthesis of this compound

-

-

Characterization and Data Analysis

-

Safety Precautions

-

References

Introduction and Significance

This compound is an amino acid derivative where the amino group of L-alanine is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is esterified with a 2-oxo-2-phenylethyl (phenacyl) group.[1][2] The Cbz group is a widely used amine protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. The phenacyl ester, on the other hand, serves as a robust carboxyl protecting group that can be selectively cleaved under mild, specific conditions, often using sodium thiophenoxide or zinc dust in acetic acid, without affecting other common protecting groups.

The strategic combination of these protecting groups makes this compound a valuable intermediate in the synthesis of peptides and other complex organic molecules. It allows for the selective deprotection of either the N-terminus or the C-terminus, enabling controlled chain elongation and modification.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is a two-step process:

Step 1: Protection of the Amino Group. The synthesis commences with the protection of the amino group of L-alanine using benzyl chloroformate. This reaction, a classic Schotten-Baumann acylation, proceeds under basic conditions to yield N-((benzyloxy)carbonyl)-L-alanine (Cbz-L-alanine).[3][4][5]

Step 2: Esterification of the Carboxylic Acid. The second step involves the esterification of the carboxylic acid of Cbz-L-alanine with a phenacyl halide, typically 2-bromoacetophenone. This is an SN2 reaction where the carboxylate anion of Cbz-L-alanine acts as a nucleophile, displacing the bromide from 2-bromoacetophenone. The reaction is typically facilitated by a non-nucleophilic base to generate the carboxylate in situ. Cesium carbonate (Cs2CO3) is often an effective base for this transformation, as it is sufficiently basic to deprotonate the carboxylic acid and the resulting cesium carboxylate is highly nucleophilic in many organic solvents.[6]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of N-((benzyloxy)carbonyl)-L-alanine (Cbz-L-alanine)

This procedure is adapted from established methods for the N-protection of amino acids.[3]

Materials and Reagents:

-

L-Alanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Ethyl acetate

-

Magnesium sulfate (MgSO4), anhydrous

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnels (2)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 2 L three-necked flask equipped with a magnetic stirrer, dissolve 54.0 g of L-alanine in 305 mL of 2N NaOH. Cool the solution to 0°C in an ice bath.[3]

-

Simultaneously, add 90 mL of benzyl chloroformate and 305 mL of 2N NaOH dropwise from separate dropping funnels. Maintain the reaction temperature below 5°C throughout the addition.[3]

-

After the addition is complete, remove the ice bath and stir the reaction mixture for 2 hours at room temperature.[3]

-

Transfer the reaction mixture to a separatory funnel and add 100 mL of diethyl ether. Shake and separate the layers.

-

Wash the aqueous layer with another 100 mL portion of diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated HCl.

-

Extract the product with three 150 mL portions of ethyl acetate.

-

Combine the organic extracts and wash them with three 100 mL portions of water.

-

Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]

-

The resulting colorless oil should crystallize upon standing. Recrystallization from ethyl acetate/hexane affords pure Cbz-L-alanine.

Expected Yield: Approximately 73%.[3]

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Cbz-L-alanine | 223.23 | 85 | White crystalline solid |

Part B: Synthesis of this compound

This procedure is based on the cesium salt-mediated esterification of N-protected amino acids.

Materials and Reagents:

-

N-((benzyloxy)carbonyl)-L-alanine (Cbz-L-alanine)

-

2-Bromoacetophenone

-

Cesium carbonate (Cs2CO3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na2SO4), anhydrous

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add Cbz-L-alanine (1 equivalent) and dissolve it in anhydrous DMF.

-

Add cesium carbonate (0.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes under an inert atmosphere (nitrogen or argon).

-

Add 2-bromoacetophenone (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product. The ¹H NMR spectrum should show characteristic peaks for the alanine moiety, the Cbz protecting group, and the phenacyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

-

Melting Point: To assess the purity of the crystalline product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C19H19NO5 | 341.36[7] |

Safety Precautions

-

Benzyl chloroformate is highly corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

2-Bromoacetophenone is a lachrymator and is harmful if swallowed or in contact with skin. Handle in a fume hood with appropriate personal protective equipment.

-

Hydrochloric acid is corrosive. Handle with care.

-

Organic solvents such as diethyl ether, ethyl acetate, and DMF are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of this compound is a straightforward yet crucial process for generating a versatile building block for peptide synthesis and other areas of organic chemistry. The two-step procedure, involving the well-established N-protection of L-alanine followed by a cesium carbonate-mediated esterification, provides a reliable route to the desired product. Careful execution of the experimental protocol and adherence to safety guidelines are essential for a successful and safe synthesis. The characterization data obtained from NMR and mass spectrometry will provide definitive confirmation of the product's structure and purity, ensuring its suitability for downstream applications in research and development.

References

- 1. An efficient method for the synthesis of phenacyl ester-protected dipeptides using neutral alumina-supported sodium carbonate 'Na2 CO3 /n-Al2 O3 ' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Cesium Carbonate Catalyzed Esterification of N-Benzyl- N-Boc-amides under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. WO2008110529A1 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Properties and Applications of Cbz-Ala-OPac

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate, commonly referred to as Cbz-Ala-OPac. As a key building block in synthetic peptide chemistry, a thorough understanding of this compound's characteristics is essential for its effective utilization in research and drug development. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just technical data, but also practical insights into its handling and strategic application.

Introduction: The Strategic Role of Cbz-Ala-OPac in Peptide Synthesis

Cbz-Ala-OPac is a derivative of the amino acid L-alanine, featuring two critical protecting groups: the Benzyloxycarbonyl (Cbz or Z) group on the amine and a phenacyl (Pac) ester on the carboxyl group. This dual-protection strategy imparts specific stability and reactivity characteristics, making it a valuable intermediate in the stepwise construction of complex peptides. The Cbz group provides robust protection under various coupling conditions and can be selectively removed, while the phenacyl ester offers an alternative deprotection strategy to the more common alkyl or benzyl esters. The strategic choice of Cbz-Ala-OPac in a synthetic route often hinges on the need for orthogonal deprotection schemes, where different protecting groups can be removed under distinct conditions without affecting others.[1]

Physicochemical Properties

A precise understanding of the physicochemical properties of Cbz-Ala-OPac is fundamental for its proper handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Full Chemical Name | This compound | - |

| Synonyms | Cbz-Ala-OPac, Z-Ala-OPac, N-Benzyloxycarbonyl-L-alanine phenacyl ester | - |

| Molecular Formula | C₁₉H₁₉NO₅ | - |

| Molecular Weight | 341.36 g/mol | - |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | Data not available in searched sources. | - |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Further data for common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) is not readily available in the searched sources but can be inferred from its structure to be soluble in many common organic solvents. | - |

Note: The lack of a specific melting point in the available literature suggests that this compound may be more commonly generated and used in situ or that its physical characterization is not widely reported in publicly accessible documents. Researchers should determine the melting point experimentally if it is a critical parameter for their application.

Synthesis and Purification of Cbz-Ala-OPac

The synthesis of Cbz-Ala-OPac involves the esterification of N-Cbz-L-alanine with a phenacyl halide, typically 2-bromoacetophenone, in the presence of a suitable base. The following protocol is a representative procedure based on established methods for phenacyl ester formation.

Synthesis Workflow

Caption: General workflow for the synthesis of Cbz-Ala-OPac.

Detailed Experimental Protocol

-

Reaction Setup: Dissolve N-Cbz-L-alanine (1 equivalent) in a suitable organic solvent such as ethyl acetate.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Phenacylating Agent: Add 2-bromoacetophenone (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the triethylammonium bromide salt.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Cbz-Ala-OPac.

-

Rationale: The use of a tertiary amine base like triethylamine is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. The aqueous work-up steps are essential to remove any remaining water-soluble impurities and unreacted starting materials. Recrystallization is a standard and effective method for purifying solid organic compounds.

Chemical Reactivity and Deprotection Strategies

The utility of Cbz-Ala-OPac in peptide synthesis is defined by the distinct reactivity of its two protecting groups, allowing for selective deprotection.

The Benzyloxycarbonyl (Cbz) Group

The Cbz group is a robust amine protecting group, stable to the basic conditions often used for the deprotection of Fmoc groups and the mildly acidic conditions used for the removal of Boc groups. Its primary mode of cleavage is through catalytic hydrogenolysis.[]

Deprotection of the Cbz Group:

-

Method: Catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.

-

Conditions: Typically performed in a solvent like methanol or ethanol at room temperature and atmospheric pressure.

-

Byproducts: Toluene and carbon dioxide, which are volatile and easily removed.

The Phenacyl (Pac) Ester Group

The phenacyl ester is stable to the acidic conditions used for Boc-deprotection and the basic conditions for Fmoc-deprotection, providing orthogonality. Its removal is typically achieved through reductive cleavage.

Deprotection of the Phenacyl (Pac) Ester Group:

-

Method: Zinc dust in the presence of acetic acid (Zn/AcOH).[3][4]

-

Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or a mixture of N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures (e.g., 35°C).[3]

-

Mechanism: The zinc metal reduces the ketone of the phenacyl group, leading to the cleavage of the ester bond. The addition of a chelating agent like acetylacetone can enhance the efficiency of this reaction by regenerating a fresh surface on the zinc metal.[3]

Orthogonal Deprotection Strategy

The differential stability of the Cbz and Pac groups allows for a flexible and strategic approach to peptide synthesis.

Caption: Orthogonal deprotection pathways for Cbz-Ala-OPac.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include aromatic protons from the Cbz and phenacyl groups, the α-proton and methyl protons of the alanine residue, and the methylene protons of the benzyl and phenacyl groups.

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbons of the carbamate, ester, and ketone, as well as the aromatic and aliphatic carbons.

-

FTIR: Key vibrational bands would be expected for the N-H bond of the carbamate, the C=O stretching of the ester, carbamate, and ketone, and the aromatic C-H and C=C bonds.

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed at m/z corresponding to the molecular weight of 341.36.

Applications in Research and Drug Development

Cbz-Ala-OPac serves as a valuable building block in the synthesis of peptides for various research and therapeutic applications.

-

Solid-Phase Peptide Synthesis (SPPS): While less common than Fmoc- or Boc-protected amino acids, Cbz-protected amino acid phenacyl esters can be employed in specific strategies, particularly in fragment condensation approaches where protected peptide segments are synthesized and then ligated. The phenacyl ester can serve as a temporary protecting group for the C-terminal carboxyl group of a peptide fragment.

-

Synthesis of Bioactive Peptides: The incorporation of alanine residues is common in the design of bioactive peptides, including antimicrobial peptides, enzyme inhibitors, and receptor ligands.[5][6][7] Cbz-Ala-OPac can be a precursor in the synthesis of such peptides, especially when a non-standard deprotection strategy is required.

-

Drug Discovery: In the development of peptide-based drugs, the modification of the peptide backbone and the use of various protecting group strategies are essential for optimizing properties such as stability, bioavailability, and target affinity. The unique deprotection conditions of the phenacyl ester can be advantageous in the synthesis of complex peptide drug candidates.

Conclusion

Cbz-Ala-OPac is a strategically important derivative of L-alanine for peptide synthesis. Its dual-protection with the Cbz and phenacyl groups allows for orthogonal deprotection strategies, providing chemists with greater flexibility in the design and execution of complex synthetic routes. While a comprehensive set of publicly available physical and spectroscopic data is limited, its synthesis and reactivity are well-grounded in the principles of peptide chemistry. A thorough understanding of its properties and the conditions for the selective cleavage of its protecting groups is paramount for its successful application in the synthesis of peptides for research and drug development.

References

- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of N-Cbz-L-alanine Phenacyl Ester: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic properties of N-Cbz-L-alanine phenacyl ester, a key building block in synthetic peptide chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, purification, and detailed spectroscopic characterization of this compound.

Introduction: The Significance of N-Cbz-L-alanine Phenacyl Ester

N-Cbz-L-alanine phenacyl ester is a derivative of the amino acid L-alanine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is esterified with a phenacyl group. The Cbz group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis[1]. The phenacyl ester provides a crystalline handle, facilitating purification, and can be selectively cleaved under mild conditions, making it a valuable tool in the synthesis of complex peptides and other pharmaceutical compounds.

Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structural integrity of such compounds. This guide will delve into the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for N-Cbz-L-alanine phenacyl ester, providing a foundational reference for its synthesis and application.

Synthesis and Purification: A Validated Protocol

The synthesis of N-Cbz-L-alanine phenacyl ester is typically achieved in a two-step process: first, the protection of L-alanine with a Cbz group, followed by esterification with phenacyl bromide.

Synthesis of N-Cbz-L-alanine

The protection of the amino group of L-alanine is a crucial first step. The use of benzyl chloroformate under Schotten-Baumann conditions is a well-established and reliable method[1][2].

Experimental Protocol:

-

Dissolve L-alanine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl) and additional sodium hydroxide solution dropwise, maintaining a low temperature and basic pH.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the N-Cbz-L-alanine.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices: The use of a biphasic system (aqueous NaOH and an organic solvent for Cbz-Cl) under basic conditions facilitates the reaction of the amino group with benzyl chloroformate while preventing the self-condensation of the acid chloride. The low temperature helps to control the exothermic reaction and minimize side products. Acidification protonates the carboxylate, rendering the product insoluble in the aqueous phase for easy isolation.

Synthesis of N-Cbz-L-alanine Phenacyl Ester

The esterification of the carboxylic acid of N-Cbz-L-alanine with phenacyl bromide provides the final product. This reaction is typically carried out via an SN2 reaction where the carboxylate anion acts as a nucleophile.

Experimental Protocol:

-

Dissolve N-Cbz-L-alanine in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

-

Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to deprotonate the carboxylic acid, forming the carboxylate salt in situ.

-

Add a stoichiometric amount of 2-bromoacetophenone (phenacyl bromide).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent and water.

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a polar aprotic solvent is crucial as it solvates the cation of the carboxylate salt without solvating the nucleophilic anion, thus enhancing its reactivity. The choice of a non-nucleophilic base ensures that it only acts as a proton acceptor and does not compete with the carboxylate in attacking the phenacyl bromide. Purification by recrystallization is often effective for this compound due to its crystalline nature.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for N-Cbz-L-alanine phenacyl ester.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for N-Cbz-L-alanine phenacyl ester. These predictions are based on the analysis of spectroscopic data from closely related compounds and established principles of spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified N-Cbz-L-alanine phenacyl ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.50 | d | 3H | -CH₃ (Alanine) |

| ~4.50 | p | 1H | α-CH (Alanine) |

| ~5.15 | s | 2H | -CH₂- (Cbz) |

| ~5.30 | d | 1H | NH |

| ~5.40 | d | 1H | -CH₂- (Phenacyl, Ha) |

| ~5.55 | d | 1H | -CH₂- (Phenacyl, Hb) |

| ~7.30-7.40 | m | 5H | Ar-H (Cbz) |

| ~7.50-7.65 | m | 3H | Ar-H (Phenacyl, meta & para) |

| ~7.90 | d | 2H | Ar-H (Phenacyl, ortho) |

Interpretation and Rationale: The chemical shifts are predicted based on known values for N-Cbz-L-alanine and phenacyl esters[3][4][5]. The alanine methyl group appears as a doublet due to coupling with the α-proton. The α-proton is a pentet (or multiplet) due to coupling with the methyl protons and the NH proton. The benzylic protons of the Cbz group appear as a singlet. The diastereotopic methylene protons of the phenacyl group are expected to appear as two doublets due to geminal coupling. The aromatic protons of the Cbz and phenacyl groups will appear in the aromatic region with distinct patterns reflecting their substitution.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be required for adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~18.5 | -CH₃ (Alanine) |

| ~49.5 | α-CH (Alanine) |

| ~67.0 | -CH₂- (Cbz) |

| ~66.0 | -CH₂- (Phenacyl) |

| ~128.0-128.6 | Ar-C (Cbz & Phenacyl) |

| ~134.0 | Ar-C (Phenacyl, para) |

| ~136.5 | Ar-C (Cbz, ipso) |

| ~134.5 | Ar-C (Phenacyl, ipso) |

| ~156.0 | C=O (Cbz, urethane) |

| ~172.0 | C=O (Ester) |

| ~192.0 | C=O (Ketone, Phenacyl) |

Interpretation and Rationale: The predicted chemical shifts are based on data for N-Cbz-L-alanine and typical values for phenacyl groups[6][7][8][9]. The aliphatic carbons of the alanine and Cbz moieties appear in the upfield region. The aromatic carbons will be in the 128-137 ppm range. The three carbonyl carbons (urethane, ester, and ketone) are expected to be significantly downfield, with the ketone carbonyl being the most deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation:

-

Instrumentation: Acquire the spectrum using an FT-IR spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (urethane) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1745 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (urethane) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1530 | Strong | N-H bend (amide II) |

| ~1250 | Strong | C-O stretch (ester and urethane) |

| ~750 & ~700 | Strong | Aromatic C-H out-of-plane bend |

Interpretation and Rationale: The spectrum is expected to show characteristic absorption bands for the N-H group of the urethane, the various C=O groups (ester, urethane, and ketone), and the aromatic rings[11][12]. The presence of three distinct carbonyl stretching frequencies would be a key indicator of the successful formation of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Instrumentation: Infuse the sample solution into an ESI mass spectrometer.

-

Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments.

-

Predicted Mass Spectrometry Data (ESI-MS):

| m/z | Assignment |

| [M+H]⁺ | Protonated molecular ion |

| [M+Na]⁺ | Sodiated molecular ion |

| [M-C₇H₇]⁺ | Loss of benzyl group |

| [M-C₈H₇O]⁺ | Loss of phenacyl group |

| [M-C₉H₉O₂]⁺ | Loss of benzyloxycarbonyl group |

Interpretation and Rationale: The mass spectrum should show a prominent peak for the protonated molecular ion ([M+H]⁺) and/or the sodiated adduct ([M+Na]⁺). The fragmentation pattern is likely to involve the cleavage of the Cbz and phenacyl groups[13][14][15]. The loss of the benzyl group (m/z 91) and the benzyloxycarbonyl group (m/z 135) are characteristic fragmentations for Cbz-protected compounds. Cleavage of the ester bond would lead to the loss of the phenacyl group.

Diagram of the Characterization Workflow:

Caption: Workflow for the spectroscopic characterization of N-Cbz-L-alanine phenacyl ester.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for N-Cbz-L-alanine phenacyl ester. The detailed protocols and interpreted spectroscopic data serve as a valuable resource for researchers in peptide synthesis and drug development, ensuring the reliable preparation and characterization of this important building block. The self-validating nature of the described protocols, coupled with the detailed explanation of experimental choices, aims to empower scientists to confidently synthesize and utilize this compound in their research endeavors.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. prepchem.com [prepchem.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. compoundchem.com [compoundchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Amino acids [medizin.uni-muenster.de]

- 15. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Application of Phenacyl Esters as Carboxyl Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide and natural product synthesis, the selective masking and unmasking of reactive functional groups is paramount.[1] The carboxylic acid moiety, with its acidic proton and nucleophilic carbonyl oxygen, presents a recurring challenge that necessitates the use of robust and reliable protecting groups.[2] Among the diverse arsenal of available options, the phenacyl (Pac) ester emerges as a uniquely valuable tool. This guide provides a comprehensive technical overview of the phenacyl ester, detailing its mechanistic underpinnings, stability profile, and strategic application. We will explore field-proven protocols for its introduction and cleavage, offer a comparative analysis against other common carboxyl protecting groups, and present its utility through relevant case studies, providing researchers with the authoritative grounding required to effectively deploy this versatile protecting group.

Introduction: The Imperative of Carboxyl Protection

The success of a complex molecular synthesis hinges on the precise control of reactivity.[1] Protecting groups are the linchpins of this control, acting as temporary masks that render a functional group inert to a specific set of reaction conditions.[1][3] The carboxylic acid requires protection to prevent its acidic proton from interfering with basic reagents and to shield its carbonyl group from nucleophilic attack or reduction.

The ideal carboxyl protecting group should be:

-

Easy to introduce in high yield under mild conditions.

-

Stable to a wide range of reagents and reaction conditions planned for subsequent synthetic steps (orthogonality).

-

Easy to remove selectively in high yield under mild conditions that do not affect other functional groups in the molecule.[1]

The phenacyl ester fulfills these criteria in many demanding synthetic contexts, offering a distinct set of properties that make it an excellent choice for specific strategic applications.[4]

The Phenacyl Ester: A Mechanistic Deep Dive

The phenacyl ester's utility is a direct consequence of its unique electronic and structural features. The presence of the α-keto group provides a specific site for chemical attack, enabling its selective removal under conditions that leave many other ester types untouched.

Structure and Stability Profile

A phenacyl ester is formed between a carboxylic acid and a phenacyl alcohol derivative. The core structure is R-COO-CH₂-CO-Ph.

Key Stability Characteristics:

-

Acid Stability: The phenacyl group is notably stable under strongly acidic conditions, including treatment with hydrogen fluoride (HF), hydrogen bromide (HBr) in acetic acid, and 50% trifluoroacetic acid (TFA) in dichloromethane.[4][5] This stability allows for the selective removal of acid-labile groups like Boc (tert-butyloxycarbonyl) while the phenacyl-protected carboxyl group remains intact.

-

Base Stability: While susceptible to cleavage by strong nucleophiles, phenacyl esters are generally stable to the mild basic conditions often used in peptide synthesis, such as those for Fmoc (9-fluorenylmethoxycarbonyl) deprotection.[6]

-

Orthogonality: This stability profile makes the phenacyl ester orthogonal to many common protecting groups. It is stable to conditions used to remove Boc (acid), Fmoc (base), and Benzyl (hydrogenolysis) groups, providing synthetic chemists with crucial flexibility.[7]

Mechanism of Deprotection

The classical and most reliable method for phenacyl ester cleavage is reductive cleavage using zinc dust in acetic acid (Zn/AcOH).[6][8][9]

The accepted mechanism involves a two-electron reduction of the phenacyl carbonyl group by zinc metal. This generates a zinc enolate intermediate. Protonation by acetic acid, followed by tautomerization and subsequent fragmentation, releases the free carboxylic acid and acetophenone as a byproduct.

A diagram illustrating the deprotection mechanism is presented below:

Caption: Reductive cleavage mechanism of a phenacyl ester using Zn/AcOH.

Alternative deprotection methods have also been developed to address specific substrate needs or to improve reaction conditions, especially for complex peptides with poor solubility.[9]

-

Magnesium in Acetic Acid: This method can be more efficient than the traditional zinc/acetic acid procedure, sometimes proceeding more quickly and with fewer side products.[4][10][11]

-

Sodium Thiophenoxide: This strong nucleophile cleaves the ester via an SN2 mechanism, offering an alternative non-reductive pathway.[5][10] This approach has been shown to reduce the formation of cyclic imide by-products in aspartate-containing peptides.[10]

-

Photolysis: Substituted phenacyl esters, such as p-methoxyphenacyl or α-methylphenacyl esters, can be cleaved using UV light.[10][12][13] This provides a very mild and highly specific deprotection strategy.

Practical Application: Synthesis and Cleavage Protocols

Introduction of the Phenacyl Ester Group

The most common method for forming a phenacyl ester is the reaction of a carboxylate salt with a phenacyl halide, typically phenacyl bromide.

Experimental Protocol: Esterification of a Carboxylic Acid

-

Salt Formation: Dissolve the N-protected amino acid or carboxylic acid (1.0 eq) in a suitable solvent such as DMF or ethyl acetate. Add a non-nucleophilic base, such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA), and stir for 15-30 minutes at room temperature to form the carboxylate salt.

-

Alkylation: Add phenacyl bromide (1.05 eq) to the solution. The reaction is typically stirred at room temperature for 4-12 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Workup: Once the reaction is complete, the reaction mixture is typically diluted with a larger volume of an organic solvent like ethyl acetate and washed sequentially with water, a weak acid (e.g., 5% HCl) to remove excess base, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude phenacyl ester can be purified by recrystallization or column chromatography.

Causality Insight: The use of a non-nucleophilic base is critical to prevent it from competing with the carboxylate in reacting with the phenacyl bromide. The reaction proceeds via a standard SN2 mechanism.[2] Using a pre-formed cesium or potassium carboxylate salt in a polar aprotic solvent can often accelerate the reaction and improve yields.[2]

Caption: General workflow for the synthesis of phenacyl esters.

Cleavage of the Phenacyl Ester Group

Experimental Protocol: Reductive Cleavage with Zn/AcOH

-

Dissolution: Dissolve the phenacyl-protected substrate (1.0 eq) in a suitable solvent. Glacial acetic acid is the classic choice, but co-solvents like DMF or NMP may be needed for larger peptides.[9]

-

Reduction: Add activated zinc dust (10-20 eq) portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to maintain room temperature.

-

Monitoring: Monitor the reaction by TLC or HPLC until all starting material is consumed (typically 1-4 hours).

-

Filtration: Once complete, filter the reaction mixture through a pad of Celite to remove excess zinc and zinc salts. Wash the filter cake with the reaction solvent.

-

Workup: The filtrate is concentrated under reduced pressure. The residue can then be taken up in an organic solvent and washed with water to remove residual acetic acid and salts.

-

Purification: The crude carboxylic acid is dried and purified by standard methods as required.

Expert Insight: For large, poorly soluble peptides, the precipitation of zinc salts can hinder the reaction.[9] In these cases, adding a chelating agent like acetylacetone in the presence of pyridine can significantly improve the efficiency of the cleavage by keeping zinc ions in solution.[9]

Caption: General workflow for the cleavage of phenacyl esters.

Comparative Analysis: Phenacyl vs. Other Ester Protecting Groups

The strategic choice of a protecting group depends on the overall synthetic plan. The phenacyl ester's main advantage is its unique deprotection condition, which provides orthogonality.

| Protecting Group | Formation Method | Stability (Typical) | Deprotection Conditions | Key Advantage |

| Methyl/Ethyl | Fischer Esterification | Robust | Saponification (e.g., LiOH, NaOH); Strong Acid | High stability, low cost |

| tert-Butyl (tBu) | Acid-cat. addition to isobutylene | Base, Hydrogenolysis | Strong Acid (e.g., TFA) | Resists nucleophilic attack and basic hydrolysis |

| Benzyl (Bn) | Base + Benzyl Bromide | Acid, Base | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid/base labile groups |

| Allyl (All) | Base + Allyl Bromide | Acid, Base | Pd(0) catalysis (e.g., Pd(PPh₃)₄) | Very mild, orthogonal deprotection |

| Phenacyl (Pac) | Base + Phenacyl Bromide | Strong Acid, Hydrogenolysis | Zn/AcOH (reductive) ; Strong Nucleophiles | Orthogonal to acid/base and hydrogenolysis |

Case Studies in Synthesis

The phenacyl ester has proven its worth in numerous complex syntheses.

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), phenacyl esters have been used to protect the side-chain carboxyl groups of aspartic and glutamic acids. Its stability to both Boc and Fmoc synthesis conditions makes it a valuable orthogonal protecting group. Furthermore, using sodium thiophenoxide for deprotection of Asp-Pac residues has been shown to significantly suppress the formation of undesired aspartimide side products.[10]

-

Segment Condensation: Phenacyl esters have been instrumental in segment condensation strategies for synthesizing long-chain peptides.[9] Peptide segments can be prepared with a C-terminal phenacyl ester, which is then selectively cleaved to reveal the carboxylic acid for coupling with the next segment.[9]

-

Natural Product Synthesis: The unique cleavage condition of phenacyl esters allows for deprotection in the presence of other sensitive esters, such as methyl or benzyl esters, which would not survive the conditions required for their respective removals. This orthogonality is crucial in the late stages of complex natural product synthesis.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

The phenacyl ester is more than just another carboxyl protecting group; it is a strategic tool that offers a unique axis of orthogonality. Its robustness to strong acids and hydrogenolysis, combined with its selective removal via mild reduction, provides a powerful advantage in complex synthetic routes. For researchers in drug development and natural product synthesis, mastering the application of the phenacyl ester opens up new pathways for the efficient and successful construction of challenging molecular architectures.

References

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. researchgate.net [researchgate.net]

- 11. A novel and efficient method for cleavage of phenacylesters by magnesium reduction with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals.

The Dawn of a New Era: Overcoming Uncontrolled Polymerization

The ability to synthesize peptides with defined sequences is a cornerstone of modern chemistry, biochemistry, and pharmacology. This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures.[1] The primary obstacle was the inherent difunctionality of amino acids, each possessing a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). Activating the carboxylic acid of one amino acid to react with the amino group of another would inevitably lead to self-condensation, thwarting any attempt at controlled, sequential synthesis.[1]

The landscape of chemical synthesis was irrevocably changed with the introduction of the benzyloxycarbonyl (formerly carboxybenzyl) group by Max Bergmann and Leonidas Zervas in 1932.[1][2][3][4] This innovation, often abbreviated as Cbz or Z in honor of Zervas, provided the first reliable and reversible method for masking the reactivity of the amino group.[3][5][6] By converting the amine into a significantly less nucleophilic carbamate, Bergmann and Zervas unlocked the ability to perform stepwise peptide synthesis, a breakthrough that laid the foundation for the development of novel therapeutics and a deeper molecular understanding of biology.[1][6]

Chemical Properties and Mechanism of Protection

The Cbz group is a benzyloxycarbonyl moiety introduced to an amine to form a carbamate linkage.[7] Its success is rooted in a combination of critical chemical characteristics:

-

Robust Stability : Cbz-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media. This allows for flexibility in subsequent synthetic steps without premature deprotection.[1][7]

-

Suppressed Nucleophilicity : The carbamate formation effectively withdraws electron density from the nitrogen atom, suppressing its nucleophilic and basic properties and preventing its participation in undesired coupling reactions.[7][8]

-

Crystallinity : The introduction of the aromatic Cbz group often imparts increased crystallinity to the protected amino acid derivative, which greatly facilitates purification by recrystallization.[7][9]

-

Mild Removal : Crucially, the Cbz group can be cleaved under mild conditions that do not disrupt the newly formed peptide bonds, most notably through catalytic hydrogenolysis.[5]

The protection reaction is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[1] The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate. The base serves to neutralize the hydrochloric acid generated during the reaction, driving it to completion.[5]

Methodologies for Cbz Group Installation (Protection)

The standard procedure for introducing a Cbz group involves the use of benzyl chloroformate (Cbz-Cl) with a base. While effective, Cbz-Cl is a lachrymator and is sensitive to moisture.[2][10] Alternative reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can also be used.[5][9]

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a robust method for protecting the alpha-amino group of an amino acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 equivalents) with cooling in an ice bath (0-5 °C). The base deprotonates the amino group, enhancing its nucleophilicity.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to maintain the low temperature to minimize hydrolysis of the Cbz-Cl and potential racemization.[1][9]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and the byproduct, benzyl alcohol.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1 M HCl. This protonates the carboxylate, causing the Cbz-protected amino acid to precipitate.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid, which can often be recrystallized for further purification.[1]

Quantitative Data on Cbz Protection

The efficiency of Cbz protection is typically high across a range of amine substrates.

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90 | [1] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [1] |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 | [1] |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [1] |

Methodologies for Cbz Group Removal (Deprotection)

The selective cleavage of the Cbz group is the cornerstone of its utility. Several methods exist, each with a distinct mechanism and substrate compatibility profile.

Catalytic Hydrogenolysis

This is the most common, mildest, and often preferred method for Cbz deprotection.[11] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[1]

Mechanism: The reaction proceeds on the surface of the palladium catalyst, where H₂ is adsorbed and activated. The Cbz group undergoes hydrogenolysis, cleaving the benzyl-oxygen bond to form an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Step-by-Step Methodology:

-

Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1] Caution: Pd/C can be pyrophoric, especially when dry. It should be handled with care, and the filter cake should not be allowed to dry completely.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere. Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1]

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. It is advisable to pre-wet the Celite pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]

Catalytic Transfer Hydrogenation

This method is a safer and often more convenient alternative to using flammable hydrogen gas, especially for larger-scale reactions.[12] It employs a hydrogen donor molecule, such as ammonium formate (HCOONH₄), formic acid, or cyclohexene, to generate hydrogen in situ with the Pd/C catalyst.[5][12]

Protocol 3: Cbz Deprotection by Transfer Hydrogenation

Step-by-Step Methodology:

-

Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol.

-

Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).

-

Reaction: Stir the mixture at room temperature or with gentle heating (reflux). The reaction is often rapid.

-

Work-up: Filter through Celite® to remove the catalyst and concentrate the filtrate. An aqueous work-up may be necessary to remove formate salts.

Acid-Mediated Cleavage

The Cbz group can also be cleaved under strong acidic conditions, which is useful for substrates containing functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, or certain sulfur-containing residues).[5] A common reagent is a solution of HBr in glacial acetic acid (HBr/AcOH).[9]

Mechanism: The cleavage proceeds via protonation of the carbamate oxygen, followed by an Sₙ2 attack by the bromide ion on the benzylic carbon, releasing benzyl bromide, carbon dioxide, and the protonated amine.

Limitations: This method is harsh and can lead to side reactions. The highly electrophilic benzyl bromide byproduct can potentially alkylate sensitive residues like methionine or tryptophan.

Comparative Data on Cbz Deprotection

| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) | Key Advantages/Limitations | Reference |

| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | >95 | Mild, clean byproducts. Incompatible with reducible groups. | [1] |

| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | >95 | High yield and chemoselectivity for simple substrates. | [1] |

| Cbz-Leucine | HCOONH₄, Pd/C, MeOH, reflux | >90 | Safer than H₂ gas. Requires removal of formate salts. | [1] |

| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 | Tolerates hydrogenation-sensitive groups. Harsh conditions. | [1] |

| Cbz-Protected Peptide | Na / liq. NH₃ | ~85 | Powerful reduction. Requires specialized equipment. | [1] |

Orthogonality and Strategic Application in Multi-Step Synthesis

In the context of multi-step synthesis, orthogonality refers to the ability to deprotect one functional group in the presence of others by using distinct and non-interfering reaction conditions.[13][14] This principle is paramount in complex peptide synthesis. The Cbz group's unique cleavage by hydrogenolysis makes it orthogonal to the two other most common N-α-protecting groups:

-

tert-Butoxycarbonyl (Boc) group: Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).

-

9-Fluorenylmethyloxycarbonyl (Fmoc) group: Cleaved under basic conditions (e.g., piperidine in DMF).

This mutual orthogonality allows for intricate synthetic strategies where different protecting groups can be removed selectively at various stages of the synthesis.[1][7][13] For example, a lysine side chain could be protected with Cbz, while the N-terminus is protected with Fmoc for solid-phase peptide synthesis (SPPS). The Fmoc group can be repeatedly cleaved with a base to elongate the peptide chain, while the Cbz group remains intact until the final deprotection step using hydrogenolysis.

Conclusion: The Enduring Legacy of the Cbz Group

Despite being one of the first protecting groups developed for peptide synthesis, the benzyloxycarbonyl group remains a highly relevant and powerful tool in the chemist's arsenal.[7] Its robust stability, the high crystallinity it imparts, and its unique cleavage conditions make it an indispensable option for solution-phase synthesis and for the protection of side-chain functionalities. The foundational principles of orthogonality and selective deprotection, first demonstrated by Bergmann and Zervas with the Cbz group, continue to guide the strategic design of complex molecular architectures in research and drug development today.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. grokipedia.com [grokipedia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism and Application of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate is a cornerstone derivative of L-alanine, engineered for precision in multistep organic synthesis. Its primary role is not defined by a direct biological mechanism of action, but rather by the chemical mechanisms that govern its application as a synthetic building block. This guide elucidates the molecule's structural design, the strategic implementation of its orthogonal protecting groups—the benzyloxycarbonyl (Cbz) group for the amine and the phenacyl (Pac) ester for the carboxyl terminus—and the specific chemical transformations that underpin its utility. We will explore the mechanistic basis for the selective deprotection of these groups, provide validated experimental protocols, and discuss the potential, though secondary, biological implications of its structural motifs.

Introduction: A Molecule Designed for Synthetic Control

In the intricate field of peptide synthesis and complex molecule construction, progress is contingent on the ability to selectively mask and unmask reactive functional groups. This compound (Z-Ala-OPac) is a classic example of a doubly protected amino acid, designed to offer chemists precise control over reaction sequences. Its structure incorporates two distinct protecting groups, each removable under specific conditions that do not affect the other. This property, known as orthogonal protection , is fundamental to modern synthetic chemistry.[1]

This guide moves beyond a simple description of the molecule to provide a deep dive into its functional mechanism—a mechanism rooted in chemical reactivity rather than biological interaction. We will dissect the logic behind its design and demonstrate its application in a practical synthetic context.

Molecular Architecture and Properties

The efficacy of Z-Ala-OPac originates from its tripartite structure: the chiral L-alanine core, the N-terminal Cbz protecting group, and the C-terminal phenacyl ester.

| Property | Value |

| IUPAC Name | 2-Oxo-2-phenylethyl (2S)-2-[[(benzyloxy)carbonyl]amino]propanoate |

| Synonyms | Z-Ala-OPac, Cbz-Ala-OPac |

| CAS Number | 6530-41-2 |

| Molecular Formula | C₁₉H₁₉NO₅ |

| Molecular Weight | 341.36 g/mol |

-

L-Alanine Core : The fundamental amino acid building block.

-

N-((Benzyloxy)carbonyl) (Cbz or Z) Group : Protects the primary amine. It is stable under a wide range of conditions but is selectively cleaved by catalytic hydrogenolysis.[1]

-

2-Oxo-2-phenylethyl (Phenacyl or Pac) Ester : Protects the carboxylic acid. This α-keto ester is stable to the acidic and basic conditions often used in peptide synthesis but can be selectively removed via nucleophilic or reductive cleavage, most commonly with zinc dust in acetic acid.[2][3]

The Core Directive: Mechanism of Action in Chemical Synthesis

The "mechanism of action" of Z-Ala-OPac is defined by the selective and sequential removal of its protecting groups. This orthogonality allows for the controlled elongation of a peptide chain from either the N- or C-terminus.

Amine Deprotection: The Cbz Group and Catalytic Hydrogenolysis

The Cbz group is a robust amine protection strategy, prized for its stability and the clean conditions of its removal.

Mechanism of Deprotection: Catalytic hydrogenolysis involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the reductive cleavage of the benzylic C-O bond.

Step-by-Step Protocol: Cbz Group Hydrogenolysis

-

Dissolution: Dissolve the Cbz-protected substrate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Diagram: Cbz Deprotection via Hydrogenolysis

Caption: Catalytic hydrogenolysis workflow for Cbz group removal.

Carboxyl Deprotection: The Phenacyl Ester and Reductive Cleavage

The phenacyl ester provides robust protection for the carboxyl group and is orthogonal to the Cbz group. Its removal is typically achieved under mild reductive conditions.

Mechanism of Deprotection: The most common method involves the use of zinc dust in acetic acid (Zn/AcOH). The reaction is a two-electron reduction of the ketone carbonyl group, which initiates the collapse of the ester.

Step-by-Step Protocol: Phenacyl Ester Cleavage with Zn/AcOH

-

Dissolution: Dissolve the phenacyl-protected substrate (1.0 eq) in glacial acetic acid (AcOH).

-

Zinc Addition: Add activated zinc dust (a significant excess, e.g., 10-20 eq) portion-wise to the stirred solution. The reaction can be exothermic.

-

Reaction: Stir the suspension at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter to remove excess zinc and zinc salts.

-

Extraction: Wash the organic layer with water and brine to remove acetic acid.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free carboxylic acid. The primary byproduct is acetophenone.[2][4]

Diagram: Phenacyl Ester Deprotection via Zinc Reduction

Caption: Reductive cleavage workflow for Phenacyl (Pac) ester removal.

Synthetic Workflow: A Hypothetical Dipeptide Synthesis

To illustrate the power of this orthogonal system, consider the synthesis of the dipeptide Ala-Gly.

Diagram: Orthogonal Synthesis of a Dipeptide

Caption: Synthetic workflow using Z-Ala-OPac for dipeptide synthesis.

Potential Biological Activities and Toxicological Profile

While Z-Ala-OPac is designed for synthesis, its constituent parts—an α-keto ester and a benzylic moiety—warrant a discussion of potential biological effects, particularly for drug development professionals considering metabolic stability and off-target effects.

-

Hydrolysis of α-Keto Esters : The phenacyl ester linkage, like other α-keto esters, is more electrophilic than a simple alkyl ester. This increased reactivity makes it susceptible to spontaneous or enzyme-mediated hydrolysis in aqueous environments.[5] Such hydrolysis would release the Cbz-L-alanine and acetophenone. Rapid hydrolysis in biological media could lead to extracellular acidification due to the release of the carboxylic acid, potentially influencing cellular metabolism in vitro.[5]

-

Biological Profile of Phenylpropanoids : The phenacyl group is structurally related to phenylpropanoids, a class of plant secondary metabolites known for a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[6] While the intact ester may not share these properties, any metabolites containing this phenyl-keto structure could theoretically exhibit biological activity.

-

Cytotoxicity Considerations : Some studies have investigated the cytotoxicity of β-keto esters and related compounds.[7] The potential for off-target effects or cellular toxicity, especially from the reactive α-keto ester moiety, should be considered if the compound is used in biological systems where it is not intended to be consumed.

Conclusion

This compound is a sophisticated chemical tool whose "mechanism of action" is elegantly expressed through the principles of organic chemistry. Its value lies in the orthogonal stability of its Cbz and phenacyl protecting groups, which allows for precise, stepwise modifications in complex syntheses. This guide has detailed the chemical logic and mechanistic pathways that enable its function, providing researchers with both the theoretical understanding and the practical protocols necessary for its effective application. While its direct biological activity is not its intended purpose, an awareness of the potential reactivity and metabolic fate of its structural components is crucial for professionals in the broader field of drug discovery and development.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

The Phenacyl Protecting Group: A Journey from Photochemical Curiosity to a Versatile Tool in Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of a Photocleavable Protecting Group

In the landscape of organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily cleaved under mild and specific conditions. The phenacyl group, a simple acetophenone derivative, emerged in the early 1970s as an intriguing candidate that met these criteria, initially distinguished by its unique mode of removal: photolysis.

The pioneering work of John C. Sheehan and Kazuo Umezawa in 1973 laid the foundation for the use of phenacyl esters as photosensitive protecting groups for carboxylic acids.[1] This discovery presented a valuable alternative to the existing nitrobenzyl-based photolabile groups, offering a different reactivity profile and cleavage mechanism.[2] Sheehan and Umezawa demonstrated that phenacyl esters of various N-protected amino acids and other carboxylic acids could be efficiently cleaved in ethanol or dioxane solutions upon irradiation with ultraviolet light, liberating the free carboxylic acid.[1] This initial report sparked decades of research into the refinement, understanding, and expansion of the applications of phenacyl-based protecting groups.

This guide provides a comprehensive overview of the discovery, evolution, and application of phenacyl protecting groups. We will delve into the mechanistic intricacies of their cleavage, explore the diverse range of phenacyl-based protecting groups developed for various functional groups, and provide detailed protocols for their implementation in synthesis.

The Chemistry of Phenacyl Protecting Groups: Installation and Stability

The introduction of the phenacyl protecting group is typically a straightforward process. For the protection of carboxylic acids, the most common method involves the reaction of the carboxylic acid with a phenacyl halide, such as phenacyl bromide, in the presence of a non-nucleophilic base like triethylamine or DBU.[3][4]

Phenacyl protecting groups exhibit remarkable stability across a range of reaction conditions, a key attribute for their utility in multi-step syntheses. They are generally stable to both acidic and basic conditions that are commonly used for the removal of other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups.[1][2] For instance, the 4-methoxyphenacyloxycarbonyl (Phenoc) group has been shown to be stable to 50% trifluoroacetic acid (TFA) in dichloromethane and 20% piperidine in dimethylformamide (DMF).[2] This orthogonality is a cornerstone of their application in complex synthetic strategies, particularly in peptide synthesis.

Cleavage of Phenacyl Protecting Groups: Unleashing the Protected Functionality

The true ingenuity of the phenacyl protecting group lies in the diverse and mild methods available for its removal. These methods can be broadly categorized into photochemical and chemical cleavage.

Photochemical Cleavage: A Light-Triggered Deprotection

The original and most defining feature of the phenacyl protecting group is its lability to UV light. The mechanism of photochemical cleavage of phenacyl esters is a fascinating process that proceeds through a radical chain reaction.[5][6] The choice of solvent is critical, as it often acts as a hydrogen donor in the reaction.[2]

The process is initiated by the photoexcitation of the phenacyl chromophore to its triplet excited state. This excited state then abstracts a hydrogen atom from a suitable donor, such as an alcohol, to form a ketyl radical intermediate. This intermediate subsequently fragments to release the carboxylic acid and an enol radical, which then tautomerizes to acetophenone.[5]

Chemical Cleavage: Reductive Methods

While photolysis is a powerful tool, chemical methods for cleaving phenacyl groups provide a valuable orthogonal strategy. The most common chemical method is reduction with zinc dust in acetic acid (Zn/AcOH).[1][7] This method is particularly useful when the molecule contains other functionalities that might be sensitive to UV irradiation.

The reaction proceeds via a reductive cleavage of the ester linkage. However, the conventional Zn/AcOH method can be sluggish, especially with larger peptide segments, due to solubility issues and the precipitation of zinc salts.[7] To address these limitations, improved protocols have been developed. One such improvement involves the use of magnesium turnings in acetic acid, which often leads to faster reactions and higher yields.[8] Another refined method employs zinc reduction in the presence of a chelating agent like acetylacetone and pyridine, which helps to solubilize the zinc salts and drive the reaction to completion.[7]

Evolution of Phenacyl Protecting Groups: Tailoring for Enhanced Performance

The foundational discovery of the phenacyl group has inspired the development of a variety of substituted analogs with fine-tuned properties to meet specific synthetic challenges.

| Protecting Group | Structure | Key Features & Cleavage Conditions |

| Phenacyl (Pac) | R-X-CH2-CO-Ph | Original group. Cleaved by photolysis (UV) or reduction (Zn/AcOH, Mg/AcOH). |

| p-Methoxyphenacyl | R-X-CH2-CO-(p-MeO-Ph) | Enhanced photosensitivity. Cleaved by photolysis.[1] |

| α-Methylphenacyl | R-X-CH(Me)-CO-Ph | Modified reactivity. Cleaved by photolysis.[1] |

| p-Hydroxyphenacyl (pHP) | R-X-CH2-CO-(p-OH-Ph) | Water-soluble, rapid and efficient photorelease via a photo-Favorskii rearrangement.[9][10] |

| 4-Methoxyphenacyloxycarbonyl (Phenoc) | R-NH-CO-O-CH2-CO-(p-MeO-Ph) | For protection of amines. Stable to acid and base. Cleaved by photolysis.[2] |

The Rise of p-Hydroxyphenacyl (pHP): A Superior Phototrigger

A significant advancement in the field was the development of the p-hydroxyphenacyl (pHP) protecting group.[9][10] This derivative exhibits several advantages over the parent phenacyl group, particularly for applications in chemical biology and time-resolved studies. The pHP group is more water-soluble and undergoes photorelease with high quantum efficiency and at a very rapid rate.[9][10]

The cleavage mechanism of pHP esters is distinct from that of simple phenacyl esters. It proceeds through a "photo-Favorskii" rearrangement, yielding the free carboxylic acid and p-hydroxyphenylacetic acid as the major byproduct, which is generally benign and transparent at the irradiation wavelengths used.[9] This clean and efficient photorelease has made pHP a valuable tool for "caging" bioactive molecules, such as neurotransmitters and nucleotides, allowing for their precise spatial and temporal release upon light stimulation.[10][11]

Applications in Synthesis: A Versatile Workhorse

The unique properties of phenacyl protecting groups have led to their widespread application in various areas of organic synthesis.

Peptide Synthesis: A Key Enabling Technology